KIN17 protein, also known as Homo sapiens KIN17, is a chromatin-associated protein that plays a crucial role in various cellular processes, particularly in DNA repair and replication. It has been identified as significant in the maintenance of genomic stability, especially in the context of double-strand break repair mechanisms. KIN17 is notably involved in class switch recombination in B cells and responds to DNA damage, indicating its importance in cellular stress responses and repair pathways.
KIN17 is classified as a member of the KIN family of proteins, which are characterized by their roles in DNA metabolism and repair. This protein is conserved across higher eukaryotes, highlighting its essential functions in cell biology. It was originally identified through immunological methods, revealing its expression in murine cells and later confirmed in human cells. The protein has been linked to various cellular functions, including ribosome biogenesis and splicing, suggesting a multifaceted role beyond DNA repair .
The synthesis of KIN17 can be achieved through recombinant DNA technology, where the gene encoding KIN17 is cloned into an expression vector. This vector is then introduced into host cells (commonly bacterial or mammalian cells) for protein expression. Various purification techniques, such as affinity chromatography, can be employed to isolate the protein from the host cell lysate.
In studies involving KIN17, techniques like BioID (biotin identification) have been utilized to analyze its interactome. This method allows researchers to identify proteins that interact with KIN17 under different cellular conditions, including stress responses induced by irradiation . Moreover, mass spectrometry is often used to characterize post-translational modifications of KIN17, such as methylation by methyltransferases like PRMT7 .
The molecular structure of KIN17 has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that KIN17 possesses a unique structural motif known as the winged helix domain, which is crucial for its function in binding nucleic acids .
The secondary structure analysis indicates that KIN17 contains a significant proportion of unfolded elements, including random coils and beta-turns, contributing to its flexibility and functional versatility. Structural data suggest that this flexibility may be essential for its interactions with various partners involved in DNA repair and ribosome biogenesis .
KIN17 participates in several biochemical reactions related to DNA repair processes. It plays a critical role in facilitating homologous recombination and non-homologous end joining pathways—two primary mechanisms for repairing double-strand breaks in DNA. Studies have shown that deficiencies in KIN17 lead to increased deletion frequencies during class switch recombination events due to impaired double-strand break resolution .
Additionally, KIN17's interaction with other proteins involved in DNA replication suggests it may also influence the dynamics of replication fork progression under stress conditions . The specific biochemical pathways involving KIN17 highlight its importance as a regulatory factor within the cellular response to DNA damage.
The mechanism of action of KIN17 primarily revolves around its role in recognizing and responding to DNA damage. Upon DNA double-strand breaks, KIN17 is recruited to sites of damage where it facilitates the assembly of repair complexes. This recruitment is critical for ensuring efficient repair processes are initiated promptly.
Data indicate that KIN17 acts upstream of several repair pathways, influencing their efficiency by modulating the activity of key proteins involved in these processes. For instance, it has been shown that reduced levels of KIN17 correlate with impaired class switch recombination efficiency due to ineffective double-strand break processing .
KIN17 is characterized by several physical properties influenced by its amino acid composition and structural motifs. It exhibits high solubility due to its flexible structure which allows it to interact with various biomolecules effectively.
From a chemical perspective, KIN17 contains multiple post-translational modification sites that affect its stability and interaction capabilities. Methylation at specific arginine residues has been documented, impacting its function within the cell .
Studies have demonstrated that alterations in KIN17 expression levels can significantly affect cellular responses to stressors such as ionizing radiation. The protein's expression peaks during cell proliferation phases but decreases when cells reach confluence, indicating a regulated expression pattern tied closely to cellular activity .
KIN17 has emerged as a potential biomarker for certain cancers due to its overexpression in tumor cell lines. Its involvement in critical cellular processes makes it a target for therapeutic strategies aimed at enhancing DNA repair mechanisms or sensitizing cancer cells to radiation therapy .
Moreover, understanding the role of KIN17 in DNA repair pathways can provide insights into developing novel treatments for diseases associated with genomic instability, such as cancer or genetic disorders linked to impaired DNA repair mechanisms .
KIN17 (Kin17) was first identified in 1989 through serendipitous cross-reactivity between antibodies raised against the Escherichia coli RecA protein (a key bacterial DNA repair protein) and a conserved mammalian nuclear antigen [1] [3]. This initial discovery revealed a shared epitope within the C-terminal region of RecA (residues 162–201 in human KIN17), exhibiting 47% homology over a 40-amino-acid stretch [1]. Subsequent research demonstrated KIN17’s status as a stress-activated protein, ubiquitously expressed in mammals and evolutionarily conserved across eukaryotes—from yeast to humans [3] [5]. Its presence in diverse eukaryotic lineages underscores a fundamental role in cellular processes critical for genomic integrity maintenance.
Table 1: Key Structural Domains of Human KIN17 Protein
Domain | Residue Range | Key Features | Functional Role |
---|---|---|---|
Zinc Finger (C2H2 type) | 27–50 | Binds Zn²⁺; high structural stability (90.37% mean identity across species) | DNA/RNA binding |
Winged Helix (WH) | 51–160 | Three α-helices + three β-strands; includes unique 310-helix (H2.5) | Protein-protein interactions |
RecA Homology Region | 162–201 | 47% homology to E. coli RecA C-terminus | SOS response mimicry |
KOW Motif | 335–373 | Tandem SH3-like subdomains; conserved only in higher eukaryotes | RNA binding; spliceosome association |
Nuclear Localization Signal | 240–257 | Basic amino acid cluster | Nuclear import |
The human KIN17 gene (official symbol KIN) is located on chromosome 10 and encodes a 45-kDa nuclear protein (393 amino acids). Structurally, KIN17 is a modular protein characterized by:
Biophysically, human KIN17 (HSAKIN) exhibits remarkable flexibility: >50% of its secondary structure comprises random coils and β-turns, while α-helices and β-strands constitute <50%. Differential scanning calorimetry (DSC) confirms its highest structural stability at physiological pH (ΔHm = 120 kcal/mol, Tm = 55°C) [2].
Phylogenetic studies reveal distinct conservation patterns across KIN17’s functional domains:
Table 2: Phylogenetic Conservation of KIN17 Domains Across Taxa
Domain | Mean Identity (%) | Conservation Range | Functional Implications |
---|---|---|---|
Zinc Finger | 90.37 | Yeast to mammals | Critical DNA/RNA binding interface |
Winged Helix (WH) | 65.36 | Broad eukaryotes | Protein interaction scaffold |
RecA Homology | ~47 (vs. E. coli RecA) | Conserved motif | Stress response signaling |
KOW Motif | Variable | Mammals only | Spliceosome/ribosome biogenesis linkage |
KIN17’s gene tree parallels major eukaryotic cladogenesis, with homologs identified in S. cerevisiae (ScKin17) and S. pombe. This deep conservation underscores its role in fundamental processes like DNA replication stress response and RNA metabolism [2] [5] [7]. In mammals, KIN17 is constitutively expressed in proliferating tissues (e.g., testis, cardiac muscle) and upregulated under genotoxic stress, linking its evolutionary trajectory to genome maintenance pathways [1] [6].
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